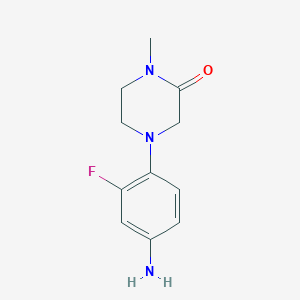

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(4-amino-2-fluorophenyl)-1-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDJZBUXALSJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-fluoroaniline and 1-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and fluorine groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and properties of 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one and related compounds:

Key Observations :

- Fluorine Position: The 2-fluoro substitution in the target compound vs.

- Heterocyclic Substitutions : Pyrimidine () or pyridine () rings introduce aromatic π-stacking capabilities, unlike the phenyl group in the target compound.

- Molecular Weight (MW) : The Boc-protected derivative has a higher MW (308.37) due to the tert-butyl group, impacting pharmacokinetics.

Physicochemical Properties

- Solubility: The amino group in the target compound enhances aqueous solubility compared to non-polar derivatives (e.g., chloropyrimidine ).

- logP: Fluorine and amino groups balance lipophilicity (estimated logP ~1.5–2.5), whereas the Boc-protected analog is more lipophilic (logP ~3.0).

Biological Activity

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.26 g/mol. The compound features a piperazine ring, an amino group, and a fluorinated phenyl moiety, contributing to its unique chemical reactivity and potential biological interactions.

The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. These interactions may modulate biological pathways, leading to antimicrobial and anticancer effects. The specific pathways influenced by this compound are still under investigation but are believed to involve neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound has shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, with growth inhibition zones ranging from 14 to 17 mm in diameter .

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14–17 |

| Bacillus subtilis | Moderate |

| Escherichia coli | Significant |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity . It has shown anti-proliferative effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be less than 25 μM, indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| PC-3 | Moderate |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's efficacy against a panel of pathogenic bacterial strains. Results indicated that modifications to the piperazine ring could enhance antibacterial activity, suggesting a structure-activity relationship that merits further exploration.

- Anticancer Research : Another study investigated the compound's effect on cancer cell proliferation using the MTT assay. The findings revealed that structural variations significantly influenced anti-proliferative potency, emphasizing the importance of chemical modifications in drug design .

Q & A

Basic: What established synthetic routes exist for 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the piperazinone core. A common approach includes:

- Step 1: Coupling a fluorinated aryl amine with a pre-functionalized piperazinone intermediate via Buchwald-Hartwig amination or nucleophilic substitution .

- Step 2: Methylation at the N1 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., KCO) .

- Optimization: Reaction yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperature (60–80°C), and catalytic Pd-based systems for cross-coupling steps . Purity is enhanced via column chromatography (silica gel, eluent: MeOH/CHCl) or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., fluorophenyl proton splitting patterns and piperazinone carbonyl signals at ~170 ppm) .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 238.12) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

Discrepancies often arise from:

- Solvent Effects: Compare experimental data in DMSO-d vs. CDCl; aromatic protons are sensitive to solvent polarity .

- Tautomerism: Investigate keto-enol equilibria using variable-temperature NMR (e.g., 25–80°C) to observe dynamic exchange .

- Impurity Analysis: Employ 2D NMR (COSY, HSQC) to distinguish minor byproducts (e.g., unreacted intermediates) . If inconsistencies persist, re-synthesize the compound with isotopic labeling (e.g., N) for unambiguous assignment .

Advanced: What computational methods are suitable for modeling the conformational flexibility of this compound?

- Molecular Dynamics (MD): Simulate torsional angles of the piperazinone ring in explicit solvent (e.g., water) using AMBER or CHARMM force fields. Analyze free-energy landscapes to identify dominant conformers .

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .

- Docking Studies: Map binding poses in biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on fluorine-mediated hydrophobic interactions .

Advanced: What strategies are recommended for designing biologically active derivatives of this compound?

- Bioisosteric Replacement: Substitute the fluorine atom with Cl, CF, or cyano groups to modulate lipophilicity and target affinity .

- Side-Chain Elongation: Introduce alkyl or aryl groups at the piperazinone N4 position via reductive amination or Suzuki coupling .

- Pharmacophore Mapping: Use SAR data from analogs (e.g., dopamine D3 receptor ligands) to prioritize modifications that enhance selectivity . Validate derivatives via in vitro assays (e.g., kinase inhibition or antimicrobial activity) .

Basic: How can researchers validate the purity of this compound post-synthesis?

- HPLC: Use a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .

- Elemental Analysis: Compare experimental C/H/N/F percentages with theoretical values (tolerance ±0.4%) .

- Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (weight loss <1% below 150°C) .

Advanced: How should researchers address low crystallinity during X-ray structure determination of this compound?

- Crystallization Screening: Test solvent combinations (e.g., EtOAc/hexane or MeOH/HO) and employ vapor diffusion techniques .

- Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling to prevent ice formation .

- Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned structures, validating with R < 0.05 .

Advanced: What mechanisms underlie the compound’s stability under physiological conditions?

- pH Stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) monitored by HPLC. The piperazinone ring is prone to hydrolysis in acidic media; stabilize with enteric coatings .

- Light Sensitivity: Store samples in amber vials; UV-vis spectroscopy tracks photo-degradation (λ~300 nm) .

- Metabolic Stability: Use liver microsome assays to identify oxidation hotspots (e.g., fluorophenyl ring) for deuterium substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.